(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide
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Overview
Description
(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide is a compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide can be achieved through several synthetic routes. One common method involves the protection of the amino group, followed by the formation of the piperidine ring through cyclization reactions. Industrial production methods often utilize multi-step procedures that include hydrogenation, cyclization, and functional group modifications .
Chemical Reactions Analysis
(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium chlorite, leading to the formation of lactams.
Reduction: Reduction reactions often involve hydrogenation to convert unsaturated intermediates into saturated products.
Common reagents used in these reactions include sodium chlorite for oxidation and hydrogen gas for reduction. Major products formed from these reactions include substituted piperidines and lactams .
Scientific Research Applications
(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Berberine: Used for its antimicrobial and anticancer properties.
The uniqueness of (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide lies in its specific structure, which allows for targeted interactions with molecular pathways, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-amino-3-phenyl-N-(4-piperidin-1-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c21-19(15-16-7-3-1-4-8-16)20(24)22-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h1,3-4,7-12,19H,2,5-6,13-15,21H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNONNFHLOPFKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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